molecular formula C18H15NO4 B4750242 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone

6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone

Cat. No. B4750242
M. Wt: 309.3 g/mol
InChI Key: QGEQIILWCFISKY-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone, also known as MNBDN, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MNBDN belongs to the family of naphthalenone derivatives and has shown promising results in different studies.

Mechanism of Action

The mechanism of action of 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone varies depending on its application. In medicinal chemistry, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the activity of enzymes and proteins involved in various biological processes. For example, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the activity of matrix metalloproteinases, which play a key role in cancer metastasis. In material science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been used as a fluorophore for the detection of metal ions and biomolecules. In environmental science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been studied for its photocatalytic activity, which involves the generation of reactive oxygen species upon exposure to light.
Biochemical and physiological effects:
6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been shown to exhibit various biochemical and physiological effects in different studies. In medicinal chemistry, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. In material science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been used as a fluorescent probe for imaging biological systems. In environmental science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been shown to degrade organic pollutants under visible light irradiation.

Advantages and Limitations for Lab Experiments

6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has several advantages for lab experiments, such as its easy synthesis, high yield, and diverse applications. However, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, proper safety measures should be taken when handling 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone in the laboratory.

Future Directions

6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has several potential future directions for research. In medicinal chemistry, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone can be further studied for its anti-cancer and anti-inflammatory activities, as well as its potential application in neurodegenerative diseases. In material science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone can be used as a building block for the synthesis of new functional materials with improved properties. In environmental science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone can be studied for its potential application in the degradation of emerging pollutants, such as pharmaceuticals and personal care products.
In conclusion, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone is a synthetic compound that has shown promising results in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has the potential to contribute to the development of new drugs, materials, and environmental technologies, and further research is needed to fully explore its potential.

Scientific Research Applications

6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been used as a building block for the synthesis of functional materials, such as fluorescent probes and sensors. In environmental science, 6-methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone has been studied for its potential application as a photocatalyst for the degradation of organic pollutants.

properties

IUPAC Name

(2E)-6-methoxy-2-[(3-nitrophenyl)methylidene]-3,4-dihydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-23-16-7-8-17-13(11-16)5-6-14(18(17)20)9-12-3-2-4-15(10-12)19(21)22/h2-4,7-11H,5-6H2,1H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEQIILWCFISKY-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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